Scientific Field: Molecular Toxicology
Application Summary: PV is a substrate for measuring the PVase activity of NTE, a key molecular event of organophosphorus-induced delayed neuropathy.
Methods of Application: PVase activity is measured using PV as a substrate
Results or Outcomes: A protein with PVase activity in chicken (model for delayed neurotoxicity) was identified as butyrylcholinesterase (BChE).
Scientific Field: Biochemistry
Application Summary: PV has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding.
Methods of Application: Proteins with esterase activity are identified using PV as a substrate.
Results or Outcomes: A protein with PVase activity in chicken (model for delayed neurotoxicity) was identified as butyrylcholinesterase (BChE).
Application Summary: PV is used to study the interactions between substrates PV and acetylthiocholine (AtCh).
Methods of Application: Robust kinetic studies of interactions between substrates PV and AtCh were performed.
Results or Outcomes: While PV interacts as a competitive inhibitor in AChE activity, AtCh at low concentrations enhances PVase activity and inhibits this activity at high concentrations.
Application Summary: PV is used to study the interactions of human acetylcholinesterase with PV and acetylthiocholine (AtCh).
Methods of Application: The study was conducted at 45, 50, 55, and 60 degrees Celsius.
Phenyl valerate is an organic compound with the chemical formula C₁₁H₁₄O₂. It is an ester formed from phenol and valeric acid, characterized by a phenyl group attached to a valerate moiety. This compound appears as a colorless liquid with a pleasant odor, commonly used in various chemical applications due to its properties as a substrate in enzymatic reactions and as a flavoring agent .
Further exploration of the mechanism of action would require delving into specific research areas where phenyl valerate is being investigated.
Phenyl valerate exhibits notable biological activity, particularly as a substrate for enzymes involved in neurotransmission. It has been shown to enhance the activity of neuropathy target esterase, which is crucial for understanding neurotoxic mechanisms related to organophosphate exposure . Additionally, studies indicate that it interacts with acetylcholinesterase, influencing its enzymatic activity and potentially affecting cholinergic signaling pathways .
The synthesis of phenyl valerate can be accomplished through several methods:
Phenyl valerate finds applications in various fields:
Research has focused on the interactions of phenyl valerate with various enzymes:
Several compounds share structural or functional similarities with phenyl valerate. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Ethyl valerate | Ester | Used in flavoring; less aromatic than phenyl valerate |
Butyl acetate | Ester | Common solvent; different alkyl chain length |
Methyl salicylate | Ester | Used in topical analgesics; contains a salicylic group |
Benzyl acetate | Ester | Fragrant compound used in perfumes; similar aromatic structure |
Phenyl valerate's uniqueness lies in its specific aromatic structure combined with the aliphatic chain of valeric acid, making it particularly effective as a substrate for cholinesterase enzymes. This distinguishes it from other esters that may not exhibit similar biochemical properties or interactions.